(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1285022-77-6
VCID: VC5703829
InChI: InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18)
SMILES: C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN
Molecular Formula: C15H21N3
Molecular Weight: 243.354

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine

CAS No.: 1285022-77-6

Cat. No.: VC5703829

Molecular Formula: C15H21N3

Molecular Weight: 243.354

* For research use only. Not for human or veterinary use.

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine - 1285022-77-6

Specification

CAS No. 1285022-77-6
Molecular Formula C15H21N3
Molecular Weight 243.354
IUPAC Name [1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine
Standard InChI InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18)
Standard InChI Key HRTYUSIPMFOMJS-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN

Introduction

Chemical Identity and Structural Analysis

The compound’s IUPAC name, (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, delineates its core components:

  • A 1H-benzo[d]imidazole ring system, characterized by a fused benzene and imidazole ring with a hydrogen atom at the 1-position .

  • A cyclohexyl group substituted at the 1-position with a methanamine (–CH2NH2) side chain.

  • A methyl bridge (–CH2–) connecting the benzimidazole’s 2-position to the cyclohexane ring.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C16H22N4, yielding a molecular weight of 270.38 g/mol.

Stereochemical Considerations

The cyclohexane ring introduces stereochemical complexity. For example, the related compound cis-(1,4)-4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine demonstrates distinct stereoisomeric properties that influence its biochemical interactions . Similar steric effects are expected in the target compound.

Synthetic Pathways and Methodologies

While no direct synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is documented, convergent strategies from benzimidazole and cyclohexane chemistry provide plausible routes:

Benzimidazole Core Formation

Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carbonyl sources. For example, aldehydes react with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur to yield 2-substituted benzimidazoles .

Example Reaction:

o-Phenylenediamine + RCHODMF/S(1H-Benzo[d]imidazol-2-yl)(R)methanone\text{o-Phenylenediamine + RCHO} \xrightarrow{\text{DMF/S}} \text{(1H-Benzo[d]imidazol-2-yl)(R)methanone}

Modifying R groups could allow incorporation of methylcyclohexyl-methanamine precursors .

Cyclohexyl-Methanamine Integration

A key intermediate, (1s,4s)-4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine, has been synthesized by refluxing (1s,4s)-4-aminocyclohexane-1-carboxylic acid with 1,2-diaminobenzene in hydrochloric acid . Adapting this method, alkylation of the cyclohexyl amine with a benzimidazole-containing methyl halide could yield the target compound.

Proposed Synthetic Route:

  • Suzuki-Miyaura Coupling: Attach a methylcyclohexyl group to a benzimidazole precursor.

  • Reductive Amination: Introduce the methanamine moiety via ketone intermediate reduction.

Physicochemical Properties

Solubility and Stability

  • Solubility: Benzimidazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . The cyclohexyl group may enhance lipophilicity, reducing aqueous solubility.

  • Stability: The compound is likely stable under acidic conditions but may degrade in strong bases due to the amine group’s susceptibility to hydrolysis .

Spectroscopic Data

Hypothetical NMR Peaks (Based on Analogs ):

  • ¹H NMR (400 MHz, D2O): δ 1.2–1.8 (m, cyclohexyl CH2), 2.5–3.0 (m, CH2NH2), 3.2–3.6 (m, benzimidazole CH2), 7.2–7.8 (m, aromatic H).

  • ¹³C NMR: 25–35 ppm (cyclohexyl C), 45–55 ppm (CH2NH2), 115–135 ppm (aromatic C).

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